molecular formula C62H78N14O14 B141077 Quinaldopeptin CAS No. 130743-07-6

Quinaldopeptin

Cat. No. B141077
CAS RN: 130743-07-6
M. Wt: 1243.4 g/mol
InChI Key: KIPSHYPQCJYONU-UHFFFAOYSA-N
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Description

Quinaldopeptin is a novel antibiotic belonging to the quinomycin family. It was isolated from the culture of the bacterium Streptoverticillium album strain Q132-6. This compound is a symmetric cyclic peptide linked only by peptide bonds, differing from other antibiotics in the quinomycin family by the absence of an ester linkage. This compound exhibits strong in vitro antimicrobial and cytotoxic activity and has shown significant potential in prolonging the survival time of mice inoculated with murine tumors .

Scientific Research Applications

Quinaldopeptin has a wide range of scientific research applications, including:

Mechanism of Action

Quinaldopeptin exerts its effects by binding to and intercalating into DNA. This binding disrupts the DNA structure, inhibiting replication and transcription processes, leading to cell death. The compound targets the DNA helix, making it effective against rapidly dividing cells, such as bacteria and cancer cells .

Safety and Hazards

Ensure adequate ventilation when handling quinaldopeptin . Provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields and protective gloves are recommended .

Future Directions

Research into therapeutic peptides like quinaldopeptin has made great progress in the last decade thanks to new production, modification, and analytic technologies . A wide variety of natural and modified peptides have been obtained and studied, covering multiple therapeutic areas . This suggests that there is potential for future developments in therapeutic peptides like this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The linear decapeptide is synthesized using standard peptide coupling reagents and conditions, ensuring the correct sequence and stereochemistry of the amino acids.

Industrial Production Methods: Quinaldopeptin is produced industrially through the fermentation of Streptoverticillium album strain Q132-6. The antibiotic is recovered from the fermentation broth by solvent extraction and purified by chromatography . This method ensures a high yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Quinaldopeptin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create analogues for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen functionalities into the molecule.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides to introduce new substituents.

Major Products Formed: The major products formed from these reactions include various analogues of this compound with modified functional groups, which can exhibit different biological activities and properties.

Comparison with Similar Compounds

Quinaldopeptin is part of the quinomycin family of antibiotics, which includes other compounds like echinomycin, thiocoraline, and sandramycin. These compounds share a similar mechanism of action, binding to and intercalating into DNA. this compound is unique due to its symmetric cyclic peptide structure linked only by peptide bonds, lacking the ester linkage found in other quinomycins .

Similar Compounds:

  • Echinomycin
  • Thiocoraline
  • Sandramycin

This compound’s distinct structure and strong biological activity make it a valuable compound for further research and development in various scientific fields.

properties

IUPAC Name

3-hydroxy-N-[27-[(3-hydroxyquinoline-2-carbonyl)amino]-4,15,28,39-tetramethyl-2,6,13,16,19,26,30,37,40,43-decaoxo-1,5,12,15,18,25,29,36,39,42-decazapentacyclo[42.4.0.07,12.020,25.031,36]octatetracontan-3-yl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H78N14O14/c1-35-51(69-59(87)53-45(77)29-37-17-5-7-19-39(37)67-53)61(89)75-27-15-11-21-41(75)55(83)63-31-47(79)72(4)34-50(82)74-26-14-10-24-44(74)58(86)66-36(2)52(70-60(88)54-46(78)30-38-18-6-8-20-40(38)68-54)62(90)76-28-16-12-22-42(76)56(84)64-32-48(80)71(3)33-49(81)73-25-13-9-23-43(73)57(85)65-35/h5-8,17-20,29-30,35-36,41-44,51-52,77-78H,9-16,21-28,31-34H2,1-4H3,(H,63,83)(H,64,84)(H,65,85)(H,66,86)(H,69,87)(H,70,88)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPSHYPQCJYONU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N3CCCCC3C(=O)NC(C(C(=O)N4CCCCC4C(=O)NCC(=O)N(CC(=O)N5CCCCC5C(=O)N1)C)NC(=O)C6=NC7=CC=CC=C7C=C6O)C)C)NC(=O)C8=NC9=CC=CC=C9C=C8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H78N14O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1243.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130743-07-6
Record name Quinaldopeptin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130743076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.